molecular formula C14H20N6O B2671238 2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2379973-06-3

2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2671238
CAS No.: 2379973-06-3
M. Wt: 288.355
InChI Key: GRDQKYGEYWQVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine ring linked to a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the triazole and piperidine intermediates. The triazole moiety can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves the coupling of the triazole and piperidine intermediates with a pyrimidine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The triazole moiety can coordinate with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
  • Methyl-1H-1,2,4-triazole-3-carboxylate
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid

Uniqueness

Compared to similar compounds, 2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its combination of a triazole moiety with a piperidine ring and a pyrimidine core.

Properties

IUPAC Name

2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O/c1-19-13(17-11-18-19)9-20-7-3-12(4-8-20)10-21-14-15-5-2-6-16-14/h2,5-6,11-12H,3-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDQKYGEYWQVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2CCC(CC2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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